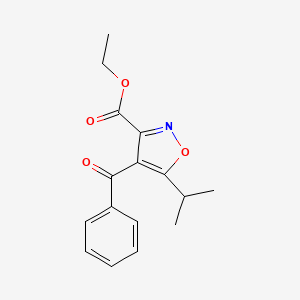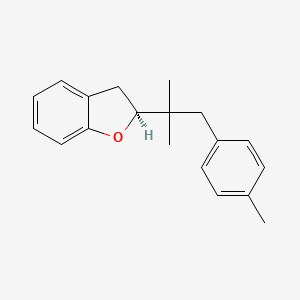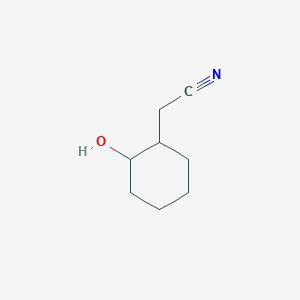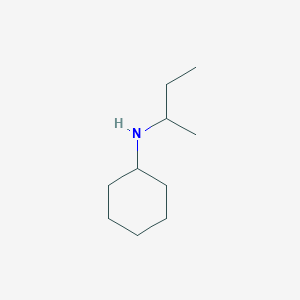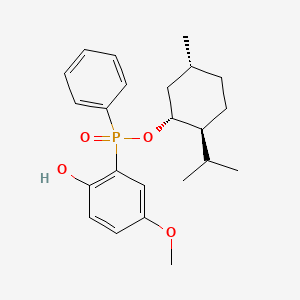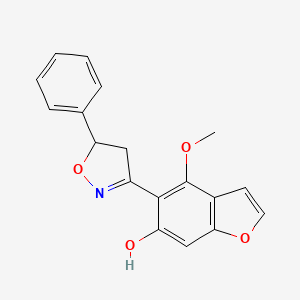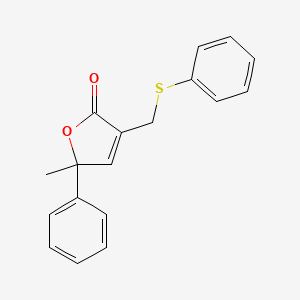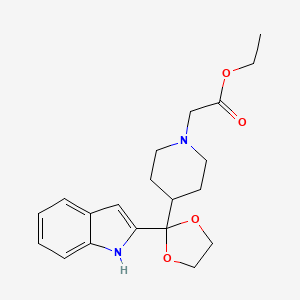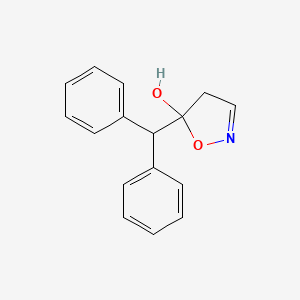
5-(Diphenylmethyl)-4,5-dihydro-1,2-oxazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzhydryl-4,5-dihydroisoxazol-5-ol is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzhydryl-4,5-dihydroisoxazol-5-ol typically involves the regioselective insertion of an N=O fragment into the three-membered carbocycle of benzylcyclopropanes by the action of nitrous acid . This reaction is carried out under specific conditions to ensure the formation of the desired isoxazoline system.
Industrial Production Methods
Industrial production methods for 5-Benzhydryl-4,5-dihydroisoxazol-5-ol are not extensively documented. the general approach involves the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Chemical Reactions Analysis
Types of Reactions
5-Benzhydryl-4,5-dihydroisoxazol-5-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include nitrous acid for the initial synthesis, as well as various oxidizing and reducing agents for subsequent modifications .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitroaromatic derivatives, while reduction can yield different isoxazoline derivatives .
Scientific Research Applications
5-Benzhydryl-4,5-dihydroisoxazol-5-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antibacterial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Benzhydryl-4,5-dihydroisoxazol-5-ol involves its interaction with specific molecular targets. For example, it has been shown to inhibit the bacterial cell division protein FtsZ, leading to antibacterial activity against methicillin-resistant Staphylococcus aureus . The compound’s structure allows it to bind to the active site of the target protein, disrupting its function and leading to bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dihydroisoxazol-3-yl-containing benzamide derivatives
- 4,5-Dihydroisoxazol-5-yl-containing benzamide derivatives
Uniqueness
5-Benzhydryl-4,5-dihydroisoxazol-5-ol is unique due to its specific substitution pattern and the presence of the benzhydryl group. This structural feature imparts distinct biological activities and chemical reactivity compared to other isoxazole derivatives .
Properties
CAS No. |
61214-96-8 |
|---|---|
Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
5-benzhydryl-4H-1,2-oxazol-5-ol |
InChI |
InChI=1S/C16H15NO2/c18-16(11-12-17-19-16)15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,12,15,18H,11H2 |
InChI Key |
BNARXNARRDXPHS-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NOC1(C(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


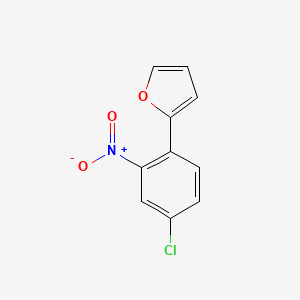
![2-[[(2R)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B12896795.png)
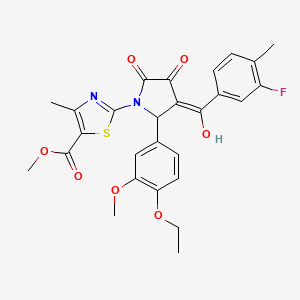
![4-Ethoxy-6-methoxy-2-methyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B12896805.png)
![1-[4-(4-Acetylbenzoyl)-1-phenyl-1H-pyrazol-3-yl]ethan-1-one](/img/structure/B12896807.png)
![2-[(2-Pentyl-3,4-dihydro-2H-pyrrol-5-yl)sulfanyl]ethan-1-ol](/img/structure/B12896821.png)
